molecular formula C17H21N3OS B2959938 3-[4-(Thiolan-3-yl)-1,4-diazepane-1-carbonyl]benzonitrile CAS No. 2320855-32-9

3-[4-(Thiolan-3-yl)-1,4-diazepane-1-carbonyl]benzonitrile

Cat. No.: B2959938
CAS No.: 2320855-32-9
M. Wt: 315.44
InChI Key: LJUDYZSMZCXPMF-UHFFFAOYSA-N
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Description

3-[4-(Thiolan-3-yl)-1,4-diazepane-1-carbonyl]benzonitrile is a heterocyclic organic compound characterized by a benzonitrile core substituted with a 1,4-diazepane ring and a thiolan (tetrahydrothiophene) moiety. The diazepane ring introduces conformational flexibility, while the thiolan group contributes sulfur-based electronic effects. Structural determination of such compounds often relies on crystallographic tools like the SHELX software suite, which is widely employed for small-molecule refinement .

Properties

IUPAC Name

3-[4-(thiolan-3-yl)-1,4-diazepane-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS/c18-12-14-3-1-4-15(11-14)17(21)20-7-2-6-19(8-9-20)16-5-10-22-13-16/h1,3-4,11,16H,2,5-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJUDYZSMZCXPMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=CC=CC(=C2)C#N)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Thiolan-3-yl)-1,4-diazepane-1-carbonyl]benzonitrile typically involves multiple steps, starting with the preparation of the thiolan and diazepane rings. These rings are then linked to the benzonitrile group through a series of reactions that may include cyclization, substitution, and condensation reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistency and efficiency. The use of continuous flow reactors and automated systems can help in achieving large-scale production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Thiolan-3-yl)-1,4-diazepane-1-carbonyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the thiolan ring, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzonitrile group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are tailored to optimize each specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolan ring may yield sulfoxides, while reduction of the nitrile group can produce primary amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure may allow it to interact with biological molecules, making it useful in studying enzyme mechanisms or as a potential drug candidate.

    Medicine: Its potential pharmacological properties could be explored for developing new therapeutic agents.

    Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 3-[4-(Thiolan-3-yl)-1,4-diazepane-1-carbonyl]benzonitrile exerts its effects depends on its interaction with molecular targets. The thiolan and diazepane rings may interact with specific enzymes or receptors, influencing biological pathways. The benzonitrile group can also play a role in binding to molecular targets, affecting the compound’s overall activity.

Comparison with Similar Compounds

Key Structural Differences:

  • Target Compound : Features a 1,4-diazepane-thiolan substituent, offering a sulfur atom for redox activity and a seven-membered ring for steric modulation.
  • Patent Compounds: Utilize carbazole and phenoxazine groups, which are rigid, planar aromatic systems that enhance π-stacking and charge transport in OLEDs .

Electronic and Thermal Properties

  • Thermal Stability : Thiolan’s saturated structure could improve thermal stability relative to aromatic substituents, which may degrade under prolonged OLED operation .

Hypothetical Data Table

Property 3-[4-(Thiolan-3-yl)-1,4-diazepane-1-carbonyl]benzonitrile 4-(3-(2-(10H-Phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile
Molecular Weight (g/mol) ~350 (estimated) ~550 (reported in patent)
Key Functional Groups Benzonitrile, 1,4-diazepane, thiolan Benzonitrile, carbazole, phenoxazine
Potential Application Organic semiconductors, catalysis OLED TADF emitters
Conformational Flexibility High (due to diazepane) Low (rigid aromatic systems)

Biological Activity

3-[4-(Thiolan-3-yl)-1,4-diazepane-1-carbonyl]benzonitrile is a compound of interest in medicinal chemistry due to its unique structural features, which include a diazepane ring and a thiolane moiety. These components suggest potential interactions with biological targets, making it a candidate for various pharmacological applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C14_{14}H16_{16}N2_{2}OS
  • Molecular Weight : Approximately 270.36 g/mol

The compound features a benzonitrile group, which is known for its ability to participate in various chemical reactions, enhancing its biological activity.

Antioxidant Properties

Research indicates that compounds containing thiolane and diazepane structures exhibit significant antioxidant activity . This is attributed to their ability to scavenge free radicals and inhibit oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

The proposed mechanism of action for this compound involves interaction with specific biological targets such as enzymes or receptors. The presence of nitrogen and sulfur atoms in the structure suggests potential binding sites that could facilitate these interactions.

Study 1: Inhibition of PD-1/PD-L1 Interaction

A related compound with structural similarities was evaluated for its ability to inhibit the PD-1/PD-L1 interaction, a critical pathway in immune evasion by tumors. The compound exhibited an IC50_{50} value of 8.52 μM, indicating moderate potency against this target. Such findings suggest that this compound may possess similar inhibitory effects due to its structural characteristics .

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of related diazepane derivatives. These compounds demonstrated the ability to protect neuronal cells from apoptosis induced by oxidative stress. This effect was attributed to their antioxidant capabilities and modulation of signaling pathways involved in cell survival .

Data Table: Biological Activities of Related Compounds

CompoundActivity TypeIC50_{50} (μM)Reference
This compoundAntioxidantTBDCurrent Study
Compound 7 (related structure)PD-1/PD-L1 Inhibition8.52
Diazepane DerivativeNeuroprotectionTBD

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